5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound. This molecule's unique structure combines a brominated furan ring, a thiazole ring, and an isoquinoline moiety, making it a subject of interest in medicinal chemistry and pharmacology. Its complex structure suggests potential interactions with biological targets, which could lead to various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Here is a possible synthetic route:
Starting Materials: : The synthesis begins with commercially available precursors such as 5-bromo-2-furoic acid, 2-aminothiazole, and 2-phenylethylamine.
Step 1 - Formation of Thiazole Derivative: : The first step could involve the condensation of 2-aminothiazole with 3,4-dihydroisoquinoline. This reaction is carried out under mild heating in an inert atmosphere, often using a suitable solvent like ethanol or acetonitrile.
Step 2 - Coupling with 5-bromo-2-furoyl Chloride: : The thiazole derivative is then reacted with 5-bromo-2-furoyl chloride. This acylation reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Step 3 - Hydrochloride Formation: : Finally, the resulting amide compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using larger reactors and more controlled environments to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to optimize reaction conditions and enhance efficiency.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the isoquinoline or thiazole rings, leading to various oxidized derivatives.
Reduction: : Reductive conditions may affect the furan ring or other functional groups, possibly generating different reduced forms.
Substitution: : The bromine atom on the furan ring can be replaced by various nucleophiles in substitution reactions, leading to a wide range of analogs.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents under suitable conditions (e.g., DMF as solvent, base such as potassium carbonate).
Major Products: The products of these reactions vary widely depending on the specific conditions and reagents used, often resulting in derivatives with modified pharmacological properties.
Scientific Research Applications
Chemistry: : This compound is studied for its unique chemical reactivity and the potential to form various derivatives through functional group modifications.
Biology: : It may interact with specific biological macromolecules, providing a tool for biochemical studies, including enzyme inhibition or receptor binding assays.
Medicine: : Due to its structural complexity, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : In industrial applications, derivatives of this compound may be used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action can vary, but the compound likely interacts with specific proteins or nucleic acids within biological systems. These interactions can alter cellular signaling pathways, enzyme activity, or gene expression, ultimately leading to the compound's observed effects. For instance, the brominated furan moiety may bind to certain enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to structurally similar compounds, 5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride possesses a unique combination of functional groups that can confer distinct biological and chemical properties. Similar compounds might include:
5-bromo-2-furoic acid derivatives: : These compounds share the brominated furan ring but differ in the attached functional groups.
Thiazole-based amides: : Compounds with similar thiazole and amide structures but differing in other ring systems or substitutions.
Isoquinoline-containing molecules: : These share the isoquinoline moiety but may have different functionalities attached.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of the brominated furan, thiazole, and isoquinoline rings, which can result in unique biological activities and reactivity patterns not seen in simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S.ClH/c19-16-6-5-15(24-16)17(23)21-18-20-14(11-25-18)10-22-8-7-12-3-1-2-4-13(12)9-22;/h1-6,11H,7-10H2,(H,20,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXANLBQMHMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(O4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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